

# 5,6,7,8-Tetrahydroquinoline-2-carbonitrile chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5,6,7,8-Tetrahydroquinoline-2-carbonitrile

**Cat. No.:** B173703

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An In-Depth Technical Guide to the Chemical Properties and Applications of **5,6,7,8-Tetrahydroquinoline-2-carbonitrile**

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**5,6,7,8-Tetrahydroquinoline-2-carbonitrile** is a heterocyclic compound featuring a fused aliphatic and aromatic ring system, making it a valuable scaffold in medicinal chemistry and organic synthesis. The tetrahydroquinoline core is recognized as a "privileged structure," frequently appearing in biologically active molecules and approved pharmaceuticals.<sup>[1]</sup> This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of the 2-carbonitrile derivative, designed to serve as a foundational resource for its strategic deployment in research and drug development programs. We will explore its physicochemical characteristics, plausible synthetic routes, key chemical transformations, and its potential as a versatile building block for creating diverse chemical libraries.

## Core Molecular Profile and Physicochemical Properties

**5,6,7,8-Tetrahydroquinoline-2-carbonitrile** (CAS: 150459-78-2) belongs to a class of compounds that merge the structural features of quinoline with a partially saturated carbocyclic ring.<sup>[2]</sup> This unique architecture imparts a three-dimensional character that is often sought after in modern drug design to improve binding affinity and pharmacokinetic properties. The nitrile functional group at the 2-position serves as a versatile chemical handle for a wide array of synthetic transformations.

Below is a summary of its key physicochemical properties, compiled from available data and estimations based on its structural analogue, 5,6,7,8-tetrahydroquinoline.

Property	Value	Source(s)
IUPAC Name	5,6,7,8-tetrahydroquinoline-2-carbonitrile	N/A
CAS Number	150459-78-2	[2][3]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub>	[2]
Molecular Weight	158.20 g/mol	Calculated
Appearance	Expected to be an off-white to yellow solid	Inferred
Boiling Point	>220 °C (Predicted)	Inferred from[4][5]
Solubility	Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate)	Inferred
Stability	Stable under standard laboratory conditions; may be light-sensitive	Inferred from[6]

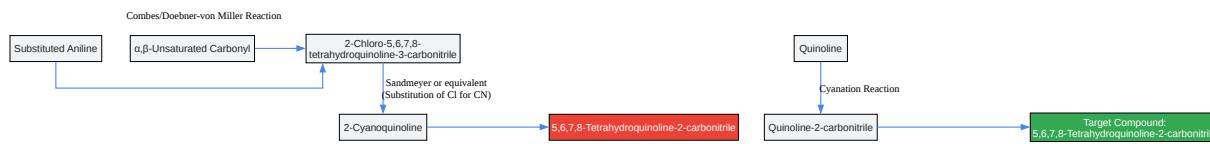
## Synthesis and Manufacturing Strategy

The synthesis of functionalized tetrahydroquinolines is a well-established field, often relying on the construction of the heterocyclic core via cyclization reactions. A common and efficient approach to synthesizing the 2-carbonitrile derivative involves a multi-step sequence starting from readily available precursors.

The strategic choice of synthesis often depends on factors like starting material cost, scalability, and the desire to avoid harsh reagents. A plausible and robust pathway involves the construction of a substituted quinoline followed by partial reduction of the carbocyclic ring.

## Conceptual Synthetic Workflow

The following diagram illustrates a conceptual pathway for the synthesis of the target compound, emphasizing key transformations.



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Caption: General synthetic strategies for obtaining the target molecule.

## Exemplary Laboratory-Scale Synthesis Protocol

This protocol outlines the selective hydrogenation of quinoline-2-carbonitrile. This method is advantageous as it builds upon a commercially available starting material and utilizes a selective reduction that preserves the aromaticity of the pyridine ring.

Objective: To synthesize **5,6,7,8-Tetrahydroquinoline-2-carbonitrile** from Quinoline-2-carbonitrile.

Materials:

- Quinoline-2-carbonitrile (1.0 eq)

- Palladium on Carbon (5 wt. %, 0.05 eq)
- Ethanol (or Acetic Acid as solvent)
- Hydrogen gas (H<sub>2</sub>)
- Parr Hydrogenation Apparatus or equivalent
- Celite™
- Rotary Evaporator
- Silica Gel for chromatography

**Procedure:**

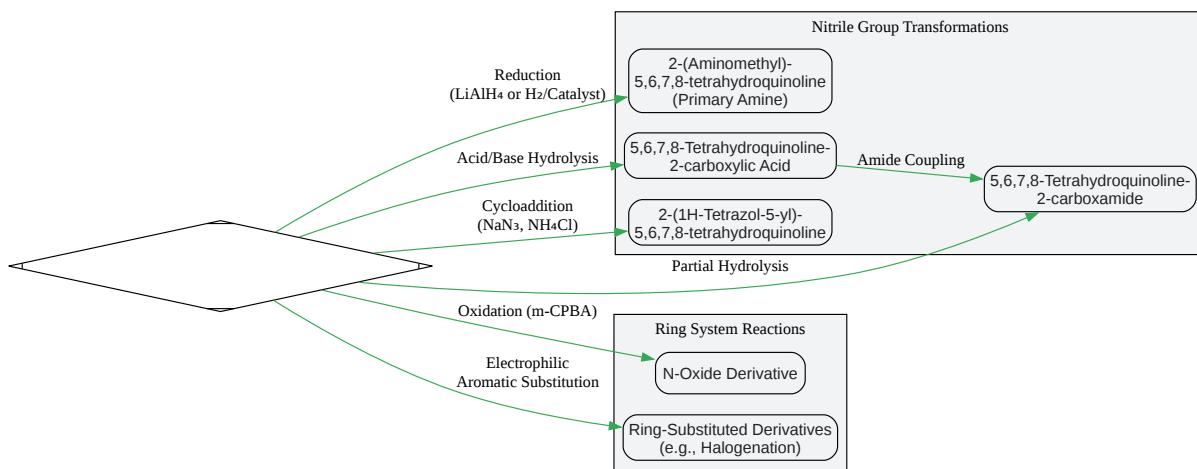
- **Vessel Preparation:** Ensure the Parr hydrogenation vessel is clean and dry. Add a magnetic stir bar.
- **Reagent Charging:** To the vessel, add Quinoline-2-carbonitrile followed by the solvent (Ethanol, ~0.1 M concentration).
- **Catalyst Addition:** Carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen) to prevent premature reaction with atmospheric oxygen.
- **Hydrogenation:** Seal the vessel and connect it to the Parr apparatus. Purge the system with hydrogen gas 3-5 times to remove all air.
- **Reaction Execution:** Pressurize the vessel with hydrogen gas (typically 50-100 psi). Begin vigorous stirring and heat to a moderate temperature (e.g., 40-60 °C) if necessary to improve reaction kinetics. Monitor the reaction progress by observing the drop in hydrogen pressure. A Chinese patent suggests that a specially prepared Pd catalyst can facilitate this process at lower temperatures.<sup>[7]</sup>
- **Reaction Quench & Work-up:** Once the pressure stabilizes (indicating reaction completion, typically 4-12 hours), cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.

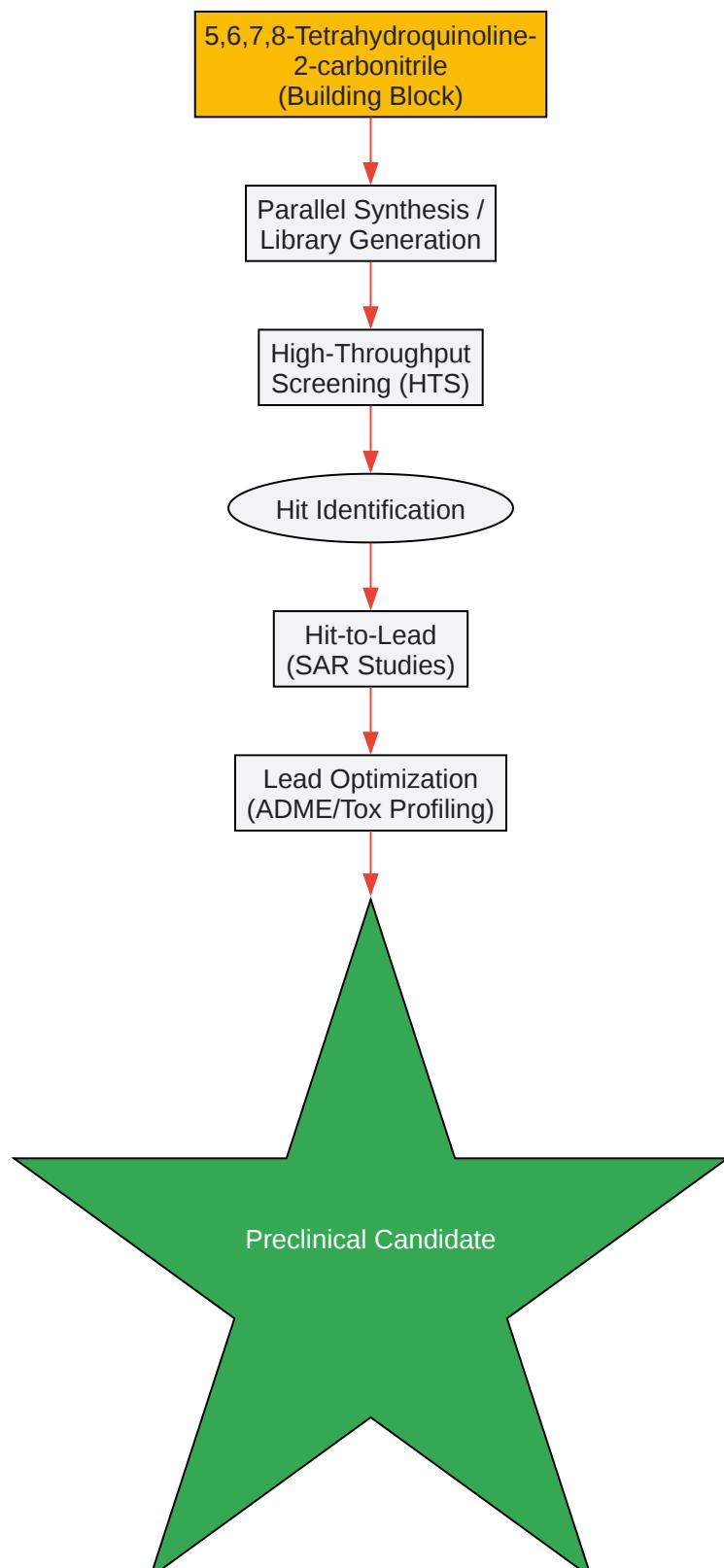
- Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with a small amount of the reaction solvent to ensure complete recovery of the product.
- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **5,6,7,8-Tetrahydroquinoline-2-carbonitrile**.

## Chemical Reactivity and Derivatization

The reactivity of **5,6,7,8-Tetrahydroquinoline-2-carbonitrile** is dominated by the nitrile group and the heteroaromatic ring. This dual reactivity makes it a powerful intermediate for generating a diverse range of downstream compounds.

## Key Reaction Pathways



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Caption: Integration of the target molecule into a typical drug discovery pipeline.

## Safety, Handling, and Storage

While a specific safety data sheet (SDS) for **5,6,7,8-Tetrahydroquinoline-2-carbonitrile** is not widely available, data from the parent compound and related nitrile-containing aromatic compounds can be used to establish safe handling procedures. It should be handled by technically qualified individuals in a well-ventilated area or chemical fume hood. [8]

Hazard Information	Precautionary Measures
GHS Classification (Predicted)	<b>Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed.</b> [5][8][9]
Signal Word	Warning
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, eye protection, and face protection. [6][10]
Handling	Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. [11]
Storage	Store in a tightly-closed container. Keep in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents. [8][11]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [12]|

## References

- AK Scientific, Inc. (n.d.). 5,6,7,8-Tetrahydro-3-quinolinecarbonitrile Safety Data Sheet.
- Thermo Fisher Scientific. (2014). 5,6,7,8-Tetrahydroquinoline Safety Data Sheet.
- TCI America. (2018). 1-Dodecanol Safety Data Sheet [Relevant sections on general handling].
- Thermo Fisher Scientific. (2010). 8-Hydroxyquinoline Safety Data Sheet [Relevant sections on disposal].

- Sigma-Aldrich. (2024). 8-Hydroxyquinoline Safety Data Sheet [Relevant sections on storage and handling].
- ChemicalBook. (n.d.). **5,6,7,8-Tetrahydroquinoline-2-carbonitrile** (150459-78-2).
- PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information.
- Elkholy, Y. M., & Morsy, M. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. *Molecules*, 11(11), 890-903.
- Finch, H., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. *Bioorganic & Medicinal Chemistry Letters*, 18(8), 2544-2548.
- Godard, A., et al. (1990). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. *Journal of the Chemical Society, Perkin Transactions 1*, 2279-2283.
- Elkholy, Y. M., & Morsy, M. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ProQuest.
- Godard, A., et al. (1989). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. *Journal of the Chemical Society, Perkin Transactions 1*, 203-208.
- Ragaini, F., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. *Molecules*, 26(15), 4479.
- NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook.
- BOC Sciences. (n.d.). The Role of 5,6,7,8-Tetrahydroquinoline in Pharmaceutical Manufacturing.
- Goli, N., et al. (2017). Expanding the tetrahydroquinoline pharmacophore. *Bioorganic & Medicinal Chemistry Letters*, 27(8), 1714-1720.
- NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook.
- Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
- Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. *Journal of Medicinal Chemistry*.

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## Sources

- 1. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydroquinoline-2-carbonitrile | 150459-78-2 [sigmaaldrich.com]
- 3. 5,6,7,8-Tetrahydroquinoline-2-carbonitrile | 150459-78-2 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5,6,7,8-Tetrahydroquinoline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 8. aksci.com [aksci.com]
- 9. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- To cite this document: BenchChem. [5,6,7,8-Tetrahydroquinoline-2-carbonitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173703#5-6-7-8-tetrahydroquinoline-2-carbonitrile-chemical-properties]

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